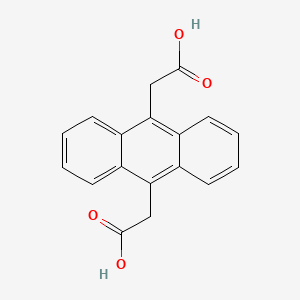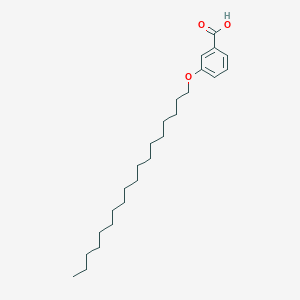
(10-Carboxymethyl-anthracen-9-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-Carboxymethyl-anthracen-9-YL)-acetic acid is an organic compound with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a carboxymethyl group attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Carboxymethyl-anthracen-9-YL)-acetic acid typically involves the reaction of anthracene with appropriate reagents to introduce the carboxymethyl group. One common method involves the use of a Friedel-Crafts acylation reaction, where anthracene is reacted with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions, typically at elevated temperatures, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(10-Carboxymethyl-anthracen-9-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(10-Carboxymethyl-anthracen-9-YL)-acetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to molecular recognition and binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of (10-Carboxymethyl-anthracen-9-YL)-acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedicarboxylic acid: A related compound with two carboxyl groups attached to the anthracene core.
10-Acetoxymethyl-anthracen-9-YL methyl ester: A derivative with an acetoxymethyl group instead of a carboxymethyl group.
5-Acetyl-9,10-dimethoxy-anthracen-1-YL ester: Another anthracene derivative with different functional groups.
Uniqueness
(10-Carboxymethyl-anthracen-9-YL)-acetic acid is unique due to its specific functionalization, which imparts distinct chemical and physical properties. Its carboxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
25178-60-3 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[10-(carboxymethyl)anthracen-9-yl]acetic acid |
InChI |
InChI=1S/C18H14O4/c19-17(20)9-15-11-5-1-2-6-12(11)16(10-18(21)22)14-8-4-3-7-13(14)15/h1-8H,9-10H2,(H,19,20)(H,21,22) |
InChI Key |
BBDHEBFBEPYAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)
![Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967367.png)
![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)

![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)

![5-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967416.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)

